
2-Methyl-4-(piperazin-1-YL)pyrimidine
Overview
Description
“2-Methyl-4-(piperazin-1-YL)pyrimidine” is a chemical compound with the CAS Number: 131816-67-6 . It has a molecular weight of 178.24 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(piperazin-1-YL)pyrimidine” is 1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 . The InChI key is WYEQVNKICBCRPY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Methyl-4-(piperazin-1-YL)pyrimidine” has a molecular weight of 178.24 . It is typically stored at room temperature and is usually in powder form .
Scientific Research Applications
Application in Organic Synthesis
Field
Organic Chemistry
Summary of the Application
The compound 2-Methyl-4-(piperazin-1-YL)pyrimidine is used in the synthesis of a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Methods of Application
The novel compound is obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Results or Outcomes
The novel compound was successfully synthesized and its structure was confirmed by various spectroscopic methods .
Application in Lipidomics
Field
Lipidomics
Summary of the Application
2-Methyl-4-(piperazin-1-YL)pyrimidine is used in the profiling of free fatty acids (FFAs) in biological samples for biomarker discovery .
Methods of Application
Trimethylsilyldiazomethane (TMSD) derivatization is applied to improve ionization efficiencies in the profiling of FFAs. Multiple reaction monitoring (MRM) is used for the selective quantification of methylated FFAs .
Results or Outcomes
The high-throughput analysis of FFAs was successfully performed in short analysis and derivatization times. The methylation derivatization provided better results in FFA profiling .
Application in Peptide Analysis
Field
Biochemistry
Summary of the Application
2-Methyl-4-(piperazin-1-YL)pyrimidine may be used as a derivatization reagent for the carboxyl groups on peptides .
Methods of Application
The compound is used during the spectrophotometric analysis of phosphopeptides .
Results or Outcomes
The compound aids in the analysis of phosphopeptides, providing valuable information about their structure .
Application in Drug Synthesis
Field
Pharmaceutical Chemistry
Summary of the Application
The compound 2-Methyl-4-(piperazin-1-YL)pyrimidine is used in the synthesis of potential treatments for Parkinson’s and Alzheimer’s disease .
Methods of Application
The compound is used as a starting reagent for the synthesis of drugs .
Results or Outcomes
The compound aids in the synthesis of potential treatments for Parkinson’s and Alzheimer’s disease .
Application in Antibiotic Synthesis
Summary of the Application
2-Methyl-4-(piperazin-1-YL)pyrimidine is a component in known antibiotic drugs Ciprofloxacin and Ofloxacin .
Methods of Application
The compound is used as a starting reagent for the synthesis of antibiotics .
Results or Outcomes
The compound aids in the synthesis of known antibiotic drugs Ciprofloxacin and Ofloxacin .
Application in Spectrophotometric Analysis
Field
Analytical Chemistry
Summary of the Application
2-Methyl-4-(piperazin-1-YL)pyrimidine is used as a derivatization reagent for the carboxyl groups on peptides during the spectrophotometric analysis of phosphopeptides .
Methods of Application
The compound is used as a derivatization reagent for the carboxyl groups on peptides .
Results or Outcomes
The compound aids in the spectrophotometric analysis of phosphopeptides, providing valuable information about their structure .
Application in Synthesis of Pyrrolopyridine
Summary of the Application
2-Methyl-4-(piperazin-1-YL)pyrimidine is used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .
Methods of Application
The compound is used as a starting reagent for the synthesis of pyrrolopyridine .
Results or Outcomes
The compound aids in the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-methyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEQVNKICBCRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564555 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperazin-1-YL)pyrimidine | |
CAS RN |
131816-67-6 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


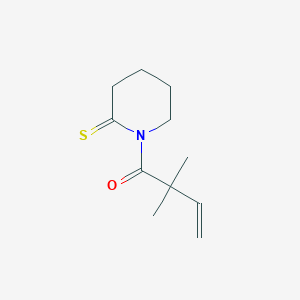
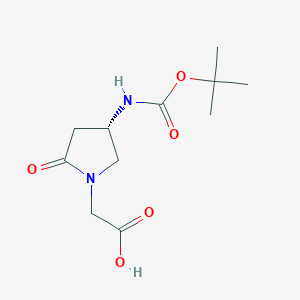
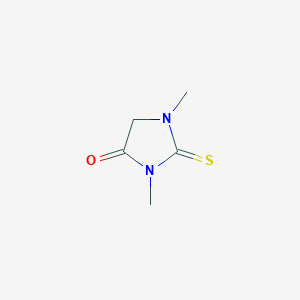
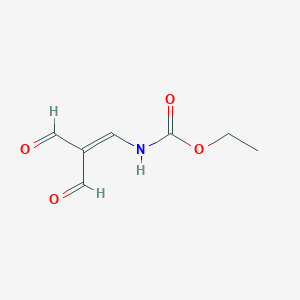
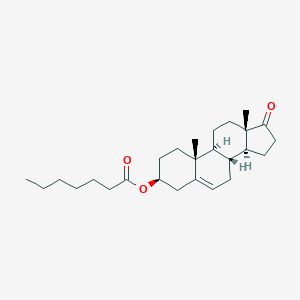
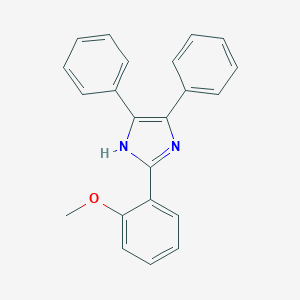
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
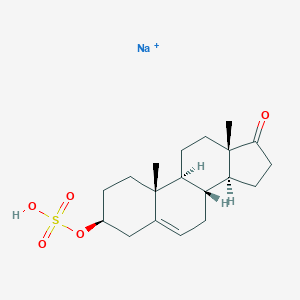


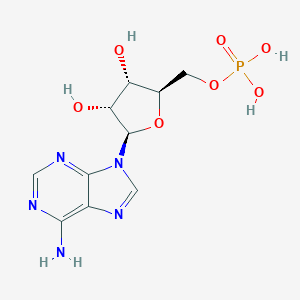
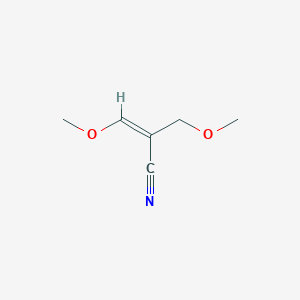
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)